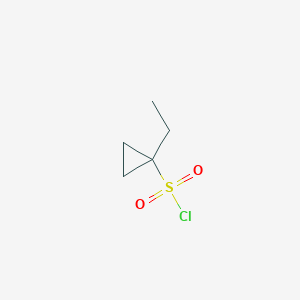

1-Ethylcyclopropane-1-sulfonyl chloride

Description

Historical Context and Significance of Sulfonyl Chlorides as Synthetic Building Blocks

Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds that have long been cornerstones of organic synthesis. Their significance stems primarily from their role as highly reliable electrophiles. The strong electron-withdrawing nature of the sulfonyl group polarizes the sulfur-chlorine bond, making the sulfur atom susceptible to nucleophilic attack and the chloride ion an excellent leaving group. google.com This inherent reactivity allows sulfonyl chlorides to serve as versatile precursors for a wide array of sulfur-containing functional groups. rsc.org

Historically, the development of sulfonyl chloride chemistry is intrinsically linked to the advent of sulfonamide-based pharmaceuticals. The discovery of Prontosil in the 1930s, the first commercially available antibacterial drug, highlighted the profound biological activity of the sulfonamide moiety. This breakthrough spurred extensive research into the synthesis of complex sulfonamides, for which sulfonyl chlorides are the most common and essential precursors. rsc.org The general reaction involves the straightforward coupling of a sulfonyl chloride with a primary or secondary amine to form a stable sulfonamide linkage. google.com

Beyond their celebrated role in medicinal chemistry, sulfonyl chlorides are pivotal intermediates in the synthesis of dyes, pigments, and agrochemicals. They are also readily converted into other important functional groups, such as sulfonate esters (through reaction with alcohols) and sulfones, further broadening their synthetic utility. google.com Their application as building blocks continues to expand, with modern chemistry employing them in diverse areas, including materials science and as initiators for certain polymerization reactions. sinfoochem.com

Distinctive Structural and Electronic Attributes of the Cyclopropane (B1198618) Ring System and their Impact on Reactivity

The cyclopropane ring is the smallest stable carbocycle, and its unique geometry imparts distinctive physical and chemical properties. The three carbon atoms define a rigid, planar triangle with internal C-C-C bond angles fixed at 60°. This severe deviation from the ideal 109.5° bond angle for sp³-hybridized carbon atoms results in significant angle strain. medchemexpress.com Furthermore, the C-H bonds on adjacent carbon atoms are forced into an eclipsed conformation, introducing torsional strain. medchemexpress.com The combination of these factors gives cyclopropane a high total ring strain (approximately 28 kcal/mol), which substantially weakens its C-C bonds compared to acyclic alkanes. chemicalbook.com

This inherent strain is the primary driver of cyclopropane's reactivity. medchemexpress.com Many of its characteristic reactions are ring-opening processes that relieve this strain, forming more stable, linear products. organic-chemistry.org The bonding within the cyclopropane ring is often described using the "bent-bond" or Walsh models, which depict the C-C sigma bonds as being bowed outwards from the internuclear axis. uni.lumdpi.com This outward curvature increases the p-orbital character of the C-C bonds, imbuing the cyclopropane ring with properties that are reminiscent of a carbon-carbon double bond. mdpi.com

This "pi-character" allows the cyclopropane ring to be activated by electron-withdrawing substituents, such as a sulfonyl chloride group. When attached to the ring, an electron-accepting group can polarize the strained C-C bonds, making the ring susceptible to nucleophilic attack and subsequent ring-opening. chemicalbook.com This reactivity renders substituted cyclopropanes valuable intermediates in organic synthesis, capable of participating in reactions that are not accessible to simple alkanes. chemicalbook.com

Overview of Research Paradigms and Challenges in Alicyclic Sulfonyl Chloride Chemistry

The synthesis and application of sulfonyl chlorides, including those attached to alicyclic systems like cyclopropane, are not without challenges. Traditional methods for preparing sulfonyl chlorides often rely on harsh, unselective, and corrosive reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). rsc.orgnih.gov These methods can lack functional group tolerance, limiting their use in the synthesis of complex molecules. nih.gov Moreover, many of these reactions are highly exothermic, posing safety risks, especially on a large scale. cato-chem.com

Modern research focuses on developing milder, more efficient, and environmentally benign synthetic routes. acs.org Key paradigms include:

Oxidative Chlorination: The development of methods for the direct oxidative chlorination of thiols, disulfides, or their derivatives using safer and more selective reagents.

Flow Chemistry: Implementing continuous flow protocols to improve safety, control reaction parameters with precision, and enhance scalability by managing exothermicity and minimizing the handling of hazardous intermediates. cato-chem.com

Late-Stage Functionalization: Creating methods that allow for the introduction of the sulfonyl chloride group late in a synthetic sequence. This is crucial in drug discovery for modifying complex, biologically active molecules. Recent advances, for example, have shown that stable primary sulfonamides can be selectively converted back into highly reactive sulfonyl chlorides. nih.gov

For alicyclic systems specifically, challenges can include the stability of the starting materials and products, as the inherent strain of small rings can influence reaction pathways. The synthesis of specifically substituted cyclopropyl (B3062369) sulfonyl chlorides, like 1-Ethylcyclopropane-1-sulfonyl chloride, requires precise methods that can construct the substituted ring and introduce the sulfonyl chloride moiety without inducing unwanted side reactions such as premature ring-opening.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethylcyclopropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2S/c1-2-5(3-4-5)9(6,7)8/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGQHQVBGKAXOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310730-52-9 | |

| Record name | 1-ethylcyclopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethylcyclopropane 1 Sulfonyl Chloride

Preparation from 1-Ethylcyclopropane-1-sulfonic Acid and its Derivatives

A traditional and straightforward approach to the synthesis of sulfonyl chlorides is the chlorination of the corresponding sulfonic acids or their salts. This method is widely applicable and generally provides good yields of the desired product.

Chlorosulfonation of Precursor Hydrocarbons

Direct chlorosulfonation of hydrocarbons can be a viable route for the synthesis of some sulfonyl chlorides. However, this method is often limited by issues of regioselectivity and the potential for side reactions, especially with strained ring systems like cyclopropanes. For the synthesis of 1-ethylcyclopropane-1-sulfonyl chloride, this approach would involve the direct reaction of ethylcyclopropane (B72622) with a chlorosulfonating agent. Due to the reactivity of the cyclopropane (B1198618) ring, this method is less commonly employed for such substituted cyclopropanes.

Halogenation of Sulfonic Acid Salts and Esters

A more controlled and widely used method involves the halogenation of sulfonic acid salts or esters. This two-step process begins with the synthesis of 1-ethylcyclopropane-1-sulfonic acid or its corresponding salt. While specific literature on the synthesis of 1-ethylcyclopropane-1-sulfonic acid is scarce, analogous procedures for other sulfonic acids suggest it could be prepared through the oxidation of 1-ethylcyclopropane-1-thiol or via nucleophilic substitution with a sulfite (B76179) salt on a suitable 1-ethylcyclopropyl halide.

Once the sulfonic acid or its salt is obtained, it can be converted to the sulfonyl chloride using a variety of chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). The general reaction is as follows:

R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

| Thionyl chloride (SOCl₂) | Neat or in a chlorinated solvent (e.g., CH₂Cl₂), often with a catalytic amount of DMF | Gaseous byproducts are easily removed | Can be harsh for sensitive substrates |

| Phosphorus pentachloride (PCl₅) | Neat or in an inert solvent | Effective for a wide range of sulfonic acids | Solid byproduct (POCl₃) can complicate purification |

| Oxalyl chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂, THF) with a catalytic amount of DMF | Milder conditions, gaseous byproducts | More expensive than other reagents |

Routes Involving Organosulfur Precursors

Alternative synthetic strategies commence with organosulfur compounds that are subsequently converted to the sulfonyl chloride. These methods can offer advantages in terms of precursor accessibility and reaction conditions.

Oxidative Chlorination of Thiol and Disulfide Intermediates

The oxidative chlorination of thiols or their corresponding disulfides is a powerful and direct method for the synthesis of sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.orgnih.govnih.gov This approach would utilize 1-ethylcyclopropane-1-thiol as the key precursor. The general transformation involves the reaction of the thiol with a chlorinating and oxidizing agent.

A variety of reagent systems have been developed for this purpose, offering a range of reactivity and selectivity. organic-chemistry.org A common and effective method involves the use of N-chlorosuccinimide (NCS) in the presence of an acid catalyst. nih.gov The reaction proceeds through the formation of a sulfenyl chloride intermediate, which is then further oxidized to the sulfonyl chloride.

Other notable reagents for the oxidative chlorination of thiols include:

Hydrogen peroxide and thionyl chloride (H₂O₂/SOCl₂): This combination provides a highly reactive system for the rapid conversion of thiols to sulfonyl chlorides. organic-chemistry.orgnih.gov

Trichloroisocyanuric acid (TCCA): A stable and easy-to-handle solid reagent that can effectively mediate the oxidative chlorination. nih.gov

Nitric acid, hydrochloric acid, and oxygen (HNO₃/HCl/O₂): This system has been employed in continuous flow reactors for the synthesis of sulfonyl chlorides. nih.gov

| Reagent System | Typical Conditions | Key Features |

| N-Chlorosuccinimide (NCS)/HCl | Acetonitrile (B52724)/water | Mild conditions, good yields |

| H₂O₂/SOCl₂ | Acetonitrile | Fast reactions, high yields |

| Trichloroisocyanuric acid (TCCA) | Acetonitrile/water | Solid, easy-to-handle reagent |

| HNO₃/HCl/O₂ | Flow reactor | Suitable for continuous manufacturing |

Conversion of Sulfonyl Hydrazides to Sulfonyl Chlorides

Sulfonyl hydrazides can serve as stable precursors to sulfonyl chlorides. researchgate.net This method involves the synthesis of 1-ethylcyclopropane-1-sulfonyl hydrazide, which can then be converted to the target sulfonyl chloride. The sulfonyl hydrazide is typically prepared by the reaction of the corresponding sulfonyl chloride with hydrazine. researchgate.net However, for the purpose of synthesizing the sulfonyl chloride, this would be a circuitous route unless the sulfonyl hydrazide is more readily accessible through other means.

The conversion of a sulfonyl hydrazide to a sulfonyl chloride can be achieved using a chlorinating agent. For instance, reaction with N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile has been shown to be an effective method for this transformation. researchgate.net This approach is generally high-yielding and proceeds under mild conditions. researchgate.net

Emerging and Catalytic Approaches for Cyclopropyl (B3062369) Sulfonyl Chloride Synthesis

Recent advances in organic synthesis have led to the development of novel catalytic methods for the formation of carbon-sulfur bonds and the synthesis of sulfonyl chlorides. While specific applications to this compound may not be widely reported, these emerging strategies hold promise for future synthetic efforts.

One such approach is the copper(II)-catalyzed β-sulfonylation of cyclopropanols. researchgate.net This reaction allows for the regioselective introduction of a sulfonyl group onto the cyclopropane ring, which could then potentially be converted to the sulfonyl chloride. This method is significant as it utilizes readily available sulfonyl chlorides as the sulfonylation source in a C-C bond forming reaction, opening up new avenues for the synthesis of functionalized cyclopropanes. researchgate.net

Another area of development is the use of photocatalysis for the synthesis of sulfonyl chlorides from various sulfur-containing precursors under mild conditions. These methods often exhibit high functional group tolerance and offer a more sustainable approach to sulfonyl chloride synthesis.

Metal-Catalyzed Transformations for Sulfonyl Moiety Installation

Direct, metal-catalyzed C-H sulfonylations or cross-coupling reactions to form cyclopropyl sulfonyl chlorides are not yet well-documented in the scientific literature for this compound specifically. However, advancements in palladium- and copper-catalyzed reactions for the synthesis of aryl and alkyl sulfonyl chlorides from various precursors suggest plausible, albeit undemonstrated, routes.

Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed for the synthesis of arylsulfonyl chlorides from arylboronic acids and a sulfur dioxide surrogate. A hypothetical extension of this methodology to the cyclopropyl system could involve a suitably functionalized 1-ethylcyclopropane precursor, such as a boronic acid or a related organometallic species. The development of such a process would be contingent on overcoming challenges related to the stability of the cyclopropyl organometallic intermediate and potential ring-opening side reactions.

Similarly, copper-catalyzed reactions have shown promise in the formation of C-S bonds. These methods often proceed via radical or organocopper intermediates and can be effective for a range of substrates. The application of copper catalysis to the synthesis of this compound would likely require the development of specific ligand systems to control reactivity and prevent undesired pathways.

A summary of potential, though not yet reported, metal-catalyzed approaches is presented in Table 1.

Table 1: Hypothetical Metal-Catalyzed Synthetic Approaches to this compound

| Catalyst System | Potential Precursor | Key Transformation | Potential Challenges |

| Palladium/Ligand | 1-Ethylcyclopropaneboronic acid | Cross-coupling with a SO₂Cl source | Stability of the cyclopropylboronic acid, competing pathways. |

| Copper/Ligand | 1-Ethylcyclopropyl halide | Nucleophilic substitution with a sulfite | Ring strain affecting reactivity, catalyst deactivation. |

Radical-Mediated Synthetic Pathways

Radical-mediated reactions offer an alternative avenue for the synthesis of complex molecules, often under mild conditions. The generation of a 1-ethylcyclopropyl radical followed by trapping with a sulfur dioxide equivalent could, in principle, lead to the desired sulfonyl chloride.

Photoredox catalysis has emerged as a powerful tool for the generation of radicals under visible light irradiation. A plausible, yet unproven, synthetic strategy could involve the single-electron oxidation of a suitable 1-ethylcyclopropane precursor, such as a carboxylic acid or a silicate, to generate the corresponding cyclopropyl radical. This radical could then be trapped by sulfur dioxide, followed by chlorination to yield the final product. The success of such a pathway would depend on the relative rates of the desired radical trapping versus potential radical rearrangement or other decomposition pathways of the highly strained cyclopropyl radical.

Another potential radical-based approach involves the addition of a sulfonyl chloride radical to an appropriately substituted ethylidenecyclopropane (B95880) precursor. However, the regioselectivity of such an addition would need to be carefully controlled to ensure the formation of the desired this compound isomer.

Table 2 outlines these hypothetical radical-mediated synthetic strategies.

Table 2: Hypothetical Radical-Mediated Synthetic Approaches to this compound

| Radical Generation Method | Precursor | Key Steps | Potential Challenges |

| Photoredox Catalysis | 1-Ethylcyclopropanecarboxylic acid | Decarboxylative radical formation, SO₂ trapping, chlorination | Stability of the cyclopropyl radical, efficiency of SO₂ trapping. |

| Initiator-Mediated | 1-Ethyl-1-iodocyclopropane | Halogen atom transfer, SO₂ trapping, chlorination | Availability of the precursor, control of side reactions. |

Reactivity Profiles and Mechanistic Investigations of 1 Ethylcyclopropane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

1-Ethylcyclopropane-1-sulfonyl chloride serves as a versatile electrophile in nucleophilic substitution reactions. The strong electron-withdrawing nature of the two oxygen atoms bonded to the sulfur atom polarizes the sulfur-chlorine bond, rendering the sulfur atom highly susceptible to nucleophilic attack. The chlorine atom functions as an effective leaving group, facilitating the formation of new bonds between the sulfonyl moiety and a diverse range of nucleophiles. fiveable.me These reactions typically proceed through a bimolecular nucleophilic substitution pathway (SN2-type) at the sulfur center. nih.gov

The formation of sulfonamides is a cornerstone of medicinal chemistry, and the reaction between sulfonyl chlorides and amines is the most common method for their synthesis. rsc.orgcbijournal.com The resulting sulfonamide group is considered a key bioisostere of the amide bond, offering similar geometric properties but with enhanced metabolic stability. princeton.edunih.gov

This compound reacts readily with primary and secondary amines to yield the corresponding N-substituted 1-ethylcyclopropane-1-sulfonamides. rsc.orglibretexts.org The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the expulsion of the chloride ion. These reactions are typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.org The reaction is generally rapid and efficient for a wide variety of amines. rsc.org Primary amines tend to react more rapidly than secondary amines due to reduced steric hindrance and greater nucleophilicity. rsc.org

Table 1: Synthesis of 1-Ethylcyclopropane-1-sulfonamides from Various Amines This table illustrates the expected products from the reaction of this compound with a selection of primary and secondary amines. Yields are representative for general sulfonylation reactions.

| Amine Reactant | Amine Type | Product Name | Representative Yield |

| Aniline | Primary Aromatic | N-phenyl-1-ethylcyclopropane-1-sulfonamide | Good to Excellent |

| Benzylamine | Primary Aliphatic | N-benzyl-1-ethylcyclopropane-1-sulfonamide | Excellent |

| Diethylamine | Secondary Aliphatic | N,N-diethyl-1-ethylcyclopropane-1-sulfonamide | Good |

| Piperidine | Secondary Cyclic | 1-(1-Ethylcyclopropylsulfonyl)piperidine | Excellent |

| Morpholine | Secondary Cyclic | 4-(1-Ethylcyclopropylsulfonyl)morpholine | Excellent |

A modern strategy for the synthesis of sulfonamides involves the one-pot conversion of carboxylic acids and amines, bypassing the need to isolate the often-reactive sulfonyl chloride intermediate. princeton.edunih.gov This method utilizes a copper-catalyzed decarboxylative halosulfonylation, where a carboxylic acid is converted into its corresponding sulfonyl chloride in situ. While this methodology has been extensively developed for aromatic and heteroaromatic carboxylic acids, it represents an important conceptual advance in sulfonamide synthesis. princeton.edu The process leverages copper ligand-to-metal charge transfer (LMCT) to generate the sulfonyl chloride, which is immediately trapped by an amine present in the reaction mixture to form the final sulfonamide product. princeton.edunih.gov This approach streamlines the synthetic process, starting from readily available carboxylic acids instead of pre-functionalized sulfur compounds. princeton.edu

Sulfonate esters are crucial intermediates in organic synthesis, primarily because the sulfonate group is an excellent leaving group. libretexts.org

This compound reacts with alcohol nucleophiles to form 1-ethylcyclopropane-1-sulfonate esters. The reaction mechanism is analogous to sulfonamide formation, involving a nucleophilic attack by the alcohol's oxygen atom on the sulfonyl sulfur. chemguide.co.uk This process, often referred to as sulfonylation, is typically carried out in the presence of a non-nucleophilic base like pyridine, which both catalyzes the reaction and neutralizes the HCl byproduct. youtube.com The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter because the carbon-oxygen bond of the alcohol is not broken during the reaction. libretexts.org

Table 2: Formation of 1-Ethylcyclopropane-1-sulfonate Esters This table shows representative alcohol nucleophiles and the corresponding sulfonate ester products.

| Alcohol Nucleophile | Product Name |

| Methanol | Methyl 1-ethylcyclopropane-1-sulfonate |

| Ethanol | Ethyl 1-ethylcyclopropane-1-sulfonate |

| Isopropanol | Isopropyl 1-ethylcyclopropane-1-sulfonate |

| Phenol | Phenyl 1-ethylcyclopropane-1-sulfonate |

| Cyclohexanol | Cyclohexyl 1-ethylcyclopropane-1-sulfonate |

The conversion of a hydroxyl group into a sulfonate ester is a powerful method for activating alcohols, particularly those that are poor substrates for direct nucleophilic substitution or elimination reactions. libretexts.org The hydroxyl group (–OH) is a poor leaving group, whereas the corresponding 1-ethylcyclopropanesulfonate (–OSO₂R) is an excellent leaving group due to the ability of the sulfonyl group to stabilize the negative charge through resonance. This derivatization is especially valuable for complex or sterically hindered alcohols. By converting a challenging hydroxyl substrate into a 1-ethylcyclopropanesulfonate ester, subsequent SN2 reactions can be performed under milder conditions with a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds with high efficiency and stereochemical control. libretexts.org

Reactions with Carbon-Based Nucleophiles (e.g., Grignard Reagents, Organozinc Reagents)

The reactivity of sulfonyl chlorides with carbon-based nucleophiles, such as Grignard and organozinc reagents, is a well-established area of organic synthesis. While specific studies on this compound are not extensively detailed in the provided results, general reactivity patterns of sulfonyl chlorides with these organometallic reagents can be inferred.

Grignard reagents (R-MgX) are potent nucleophiles and strong bases. scribd.com Their reaction with sulfonyl chlorides can lead to the formation of sulfones (R-SO₂-R') or other products depending on the reaction conditions and the nature of the substrates. researchgate.netoregonstate.edu For instance, the reaction of 4-sulfonylpyridines with Grignard reagents has been shown to yield substituted pyridines. researchgate.net

Organozinc reagents (R-ZnX or R₂Zn) are generally less reactive than Grignard reagents, which can allow for greater functional group tolerance. mit.edumit.eduresearchgate.net Copper-catalyzed cross-coupling reactions of organozinc reagents with arylsulfonyl chlorides have been developed for the synthesis of sulfides. rsc.orgresearchgate.net This transformation proceeds through the reduction of the sulfonyl chloride, followed by a C-S coupling reaction. researchgate.net Another approach involves the reaction of organozinc reagents with chlorosulfates to generate sulfonyl chloride intermediates in situ, which can then be trapped by amines to form sulfonamides. mit.edumit.eduresearchgate.net This method has proven effective for the synthesis of heteroaryl sulfonamides. mit.edumit.eduresearchgate.net

The following table summarizes the expected products from the reaction of this compound with representative carbon-based nucleophiles, based on the general reactivity of sulfonyl chlorides.

| Nucleophile | Reagent Example | Expected Product | Reaction Type |

| Grignard Reagent | Phenylmagnesium bromide | 1-Ethyl-1-(phenylsulfonyl)cyclopropane | Nucleophilic Substitution |

| Organozinc Reagent | Diethylzinc | 1,1'-Sulfonylbis(1-ethylcyclopropane) | Nucleophilic Substitution |

| Organozinc/Cu(I) | Phenylzinc chloride / CuI | Phenyl 1-ethylcyclopropyl sulfide | Reductive Coupling |

Reactions Involving the Strained Cyclopropane (B1198618) Ring System

The cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. nih.govresearchgate.net The presence of an electron-withdrawing sulfonyl chloride group at the C1 position is expected to activate the cyclopropane ring towards nucleophilic attack, leading to ring cleavage.

Electrophilic ring-opening of cyclopropanes is a common transformation that proceeds through the attack of an electrophile on the cyclopropane ring, leading to the formation of a carbocation intermediate, which is then trapped by a nucleophile. nih.govresearchgate.net The regioselectivity of this reaction is influenced by the substitution pattern on the cyclopropane ring. rsc.org

In the presence of acid, the sulfonyl chloride group can be protonated, further enhancing the electrophilicity of the cyclopropane ring. nih.govnih.govlibretexts.org This can facilitate ring-opening even with weak nucleophiles. The reaction of 1-(1'-cycloalkenyl)cyclopropyl sulfonates has been shown to undergo facile acid-catalyzed isomerization under mild conditions. nih.gov The regioselectivity of the acid-catalyzed ring-opening of epoxides, which are also three-membered rings, is dependent on the substitution pattern. libretexts.org Attack generally occurs at the less substituted carbon in primary or secondary systems, but at the more substituted carbon in tertiary systems. libretexts.org

The stereochemistry of the ring-opening reaction is often dictated by the mechanism. Sₙ2-type reactions typically proceed with inversion of stereochemistry, while Sₙ1-type reactions can lead to a mixture of stereoisomers. The ring-opening of trans-2,3-disubstituted cyclopropane-1,1-diesters with PCl₅ has been shown to proceed stereoselectively to give trisubstituted vinyl chlorides. researchgate.net

Donor-acceptor cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are known to participate in a variety of cycloaddition reactions. nih.govresearchgate.net The sulfonyl chloride group in this compound acts as a strong electron-withdrawing group, polarizing the adjacent C-C bonds of the cyclopropane ring and making it a suitable candidate for such reactions. These reactions often proceed through a zwitterionic intermediate. nih.gov

(3+2)-Cycloaddition reactions of donor-acceptor cyclopropanes with various dipolarophiles have been reported. nih.gov While specific examples with this compound are not available, the general reactivity suggests that it could undergo cycloadditions with reagents like N-sulfinylamines. nih.gov The sulfonyl group plays a crucial role in activating the cyclopropane ring for these transformations. acs.org

Electrophilic Ring-Opening Reactions and Regioselectivity[8],

Metal-Catalyzed and Stereoselective Transformations

Transition metal catalysis offers a powerful tool for the selective functionalization of organic molecules. uniurb.it Metal-catalyzed reactions involving sulfonyl chlorides and cyclopropanes have been reported.

Palladium-catalyzed ring-opening reactions of 1-(1'-cycloalkenyl)cyclopropyl tosylates have been used for the preparation of substituted 1,3-dienylamines. nih.gov Copper-catalyzed azidation of sulfonamides has also been demonstrated. mdpi.com Furthermore, copper-catalyzed reactions of organozinc reagents with arylsulfonyl chlorides can lead to the formation of sulfides. rsc.orgresearchgate.net

Stereoselective transformations of cyclopropanes are of significant interest. rsc.org While specific metal-catalyzed stereoselective reactions of this compound are not detailed in the provided search results, the development of such methods would be a valuable extension of its synthetic utility. The use of chiral catalysts in Michael-initiated ring closure reactions has been shown to produce enantioenriched cyclopropanes. rsc.org

Cross-Coupling Reactions Utilizing the Sulfonyl Chloride Moiety

There is a significant lack of published data on the participation of this compound in cross-coupling reactions. Generally, sulfonyl chlorides can serve as electrophilic partners in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions typically involve the formation of a carbon-carbon or carbon-heteroatom bond through the substitution of the chloride on the sulfonyl group.

In the context of a Suzuki-type coupling, it is conceivable that this compound could react with a boronic acid in the presence of a palladium catalyst and a base. A hypothetical reaction is presented in Table 1. However, no specific examples or yields for this transformation with this compound have been documented. The reactivity would be influenced by the steric hindrance of the cyclopropyl (B3062369) group and the electronic properties of the sulfonyl moiety.

Table 1: Hypothetical Suzuki-Type Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Similarly, participation in Heck or Sonogashira reactions, which involve coupling with alkenes or terminal alkynes respectively, remains unexplored for this specific compound. The success of such reactions would depend on overcoming potential challenges such as β-hydride elimination and ensuring the stability of the cyclopropyl ring under the reaction conditions.

Asymmetric Synthesis Incorporating the Cyclopropyl Unit

The use of this compound as a building block in asymmetric synthesis has not been specifically reported. Chiral cyclopropane derivatives are valuable motifs in medicinal chemistry and materials science. Asymmetric synthesis of such compounds often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome.

One potential, though undocumented, application could involve the reaction of this compound with a chiral nucleophile, where the stereocenter on the nucleophile directs the formation of a specific diastereomer. Another hypothetical approach could be a catalytic asymmetric reaction where a prochiral substrate is reacted with a derivative of this compound in the presence of a chiral catalyst. The inherent chirality of the cyclopropane unit, if resolved into its enantiomers, could also be leveraged in stereoselective transformations. However, without experimental data, these remain speculative avenues for future research.

Kinetic and Spectroscopic Studies for Reaction Mechanism Elucidation

Identification of Key Intermediates and Transition States

No kinetic or spectroscopic studies have been published that specifically investigate the reaction mechanisms of this compound. Mechanistic elucidation for reactions involving sulfonyl chlorides often involves identifying key intermediates and transition states through a combination of kinetic measurements and spectroscopic techniques like NMR, IR, and mass spectrometry.

For nucleophilic substitution reactions at the sulfur atom, the mechanism can proceed through a spectrum of pathways, from a concerted SN2-like mechanism to a stepwise process involving a trigonal bipyramidal intermediate or a sulfonyl cation. The specific pathway is influenced by the nature of the nucleophile, the solvent, and the steric and electronic properties of the substituents on the sulfonyl group. The presence of the ethyl and cyclopropyl groups in this compound would likely exert significant steric influence on the transition state geometry and energy.

Influence of Solvent and Catalysis on Reaction Pathways

The influence of solvent and catalysis on the reaction pathways of this compound is another area lacking specific research. Solvents can play a crucial role in stabilizing intermediates and transition states, thereby influencing the reaction rate and selectivity. For instance, polar aprotic solvents might favor a more stepwise mechanism by solvating charged intermediates, while nonpolar solvents might favor a concerted pathway.

Catalysis, particularly transition metal catalysis in the case of cross-coupling reactions, would introduce a new set of mechanistic steps involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligands, and additives would be critical in directing the reaction towards the desired product and preventing side reactions. Without experimental studies, the optimal conditions and the precise mechanistic details for reactions involving this compound remain unknown.

Advanced Spectroscopic and Analytical Methodologies in the Characterization of 1 Ethylcyclopropane 1 Sulfonyl Chloride and Its Transformation Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the comprehensive structural examination of 1-Ethylcyclopropane-1-sulfonyl chloride in solution.

Two-dimensional (2D) NMR experiments are fundamental in confirming the precise atomic connections within the this compound molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would display correlations between the methyl and methylene (B1212753) protons of the ethyl group, and between the methylene protons of the ethyl group and the cyclopropyl (B3062369) protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra establish direct one-bond correlations between protons and their attached carbon atoms (¹H-¹³C). This technique is crucial for assigning the carbon signals of the ethyl group and the cyclopropane (B1198618) ring by linking them to their respective protons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

| CH₃ (ethyl) | ~1.1 - 1.4 | ~11 - 16 | -CH₂- (ethyl) | -CH₂- (ethyl), -C- (cyclopropyl) |

| -CH₂- (ethyl) | ~1.9 - 2.3 | ~26 - 31 | -CH₃ (ethyl), -CH₂- (cyclopropyl) | -CH₃ (ethyl), -C- (cyclopropyl) |

| -CH₂- (cyclopropyl) | ~0.9 - 1.6 | ~16 - 21 | -CH₂- (ethyl), other -CH₂- (cyclopropyl) | -C- (cyclopropyl), -CH₂- (ethyl) |

| -C- (cyclopropyl) | - | ~41 - 49 | - | -CH₃ (ethyl), -CH₂- (ethyl), -CH₂- (cyclopropyl) |

Although this compound is achiral, many of its transformation products, especially those formed through reactions that introduce a new stereocenter, can be chiral. Evaluating the enantiomeric purity of these chiral derivatives is vital. Chiral NMR spectroscopy, often utilizing chiral solvating or derivatizing agents, is a potent method for this evaluation. When interacting with a chiral auxiliary, the enantiomers of a chiral derivative create diastereomeric complexes or adducts that are discernible in the NMR spectrum, enabling the calculation of the enantiomeric excess.

Advanced Mass Spectrometry for Mechanistic Pathway Elucidation and Structural Confirmation

Advanced mass spectrometry techniques are crucial for confirming the molecular weight and elucidating the structure of this compound and its derivatives, as well as for understanding reaction mechanisms.

High-Resolution Mass Spectrometry (HRMS) delivers extremely accurate mass measurements, which are vital for ascertaining the elemental composition of a molecule. For this compound (C₅H₉ClO₂S), the theoretical exact mass can be calculated with high precision. researchgate.netsisweb.com Experimental HRMS data that aligns with this theoretical value offers strong confirmation of the compound's identity. masonaco.orgalgimed.com

Interactive Data Table: Theoretical Exact Mass Calculation for this compound (C₅H₉ClO₂S).

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | 168.001179 |

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is chosen and then fragmented by colliding with an inert gas. The resulting fragment ions (product ions) are subsequently analyzed. ncsu.edursc.org The fragmentation pattern acts as a molecular "fingerprint," allowing for the identification of its substructures. For this compound, typical fragmentation pathways would likely include the loss of the sulfonyl chloride group, cleavage of the ethyl group, and the opening of the cyclopropane ring. researchgate.net

Interactive Data Table: Plausible Fragmentation Pathways for this compound in MS/MS.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 168 | 103 | SO₂Cl | Ethylcyclopropyl cation |

| 168 | 139 | C₂H₅ | Cyclopropanesulfonyl chloride cation |

| 168 | 69 | SO₂Cl, C₂H₄ | Cyclopropyl cation |

| 139 | 41 | SO₂Cl | Propynyl cation (from ring opening) |

Vibrational Spectroscopy (FT-IR, Raman) for Monitoring Functional Group Transformations in Real-Time

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, yields valuable data on the functional groups within a molecule and can be employed to monitor the progression of chemical reactions in real-time. pepolska.plresearchgate.net

For reactions concerning this compound, FT-IR and Raman spectroscopy can track the reduction of the characteristic sulfonyl chloride vibrational bands and the emergence of new bands corresponding to the functional groups of the products. For instance, in a hydrolysis reaction, the disappearance of the S-Cl stretching vibration and the appearance of a broad O-H stretching band would signal the formation of the corresponding sulfonic acid. ionike.com Similarly, in reactions that involve the opening of the cyclopropane ring, alterations in the C-H and C-C stretching and bending modes associated with the three-membered ring would be detectable. researchgate.netnih.govnih.gov

Interactive Data Table: Key Vibrational Frequencies for Monitoring Reactions of this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| S=O (sulfonyl) | Asymmetric stretch | 1370 - 1390 | 1370 - 1390 |

| S=O (sulfonyl) | Symmetric stretch | 1170 - 1190 | 1170 - 1190 |

| S-Cl | Stretch | 550 - 650 | 550 - 650 |

| C-H (cyclopropyl) | Stretch | 3000 - 3100 | 3000 - 3100 |

| Cyclopropane ring | Breathing | ~1200 | ~1200 |

| O-H (sulfonic acid) | Stretch | 3200 - 3600 (broad) | Weak |

| N-H (sulfonamide) | Stretch | 3200 - 3400 | 3200 - 3400 |

Theoretical and Computational Chemistry Studies of 1 Ethylcyclopropane 1 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1-Ethylcyclopropane-1-sulfonyl chloride. These calculations provide a quantitative basis for understanding its stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org For this compound, the energies and spatial distributions of these orbitals are critical in predicting its behavior in chemical reactions.

The HOMO is primarily localized on the cyclopropane (B1198618) ring and the ethyl group, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is predominantly centered on the sulfonyl chloride group, specifically on the sulfur-chlorine bond's antibonding orbital. This suggests that the molecule will act as an electrophile at the sulfur atom, making it prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Interactive Table: Calculated Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

| HOMO Energy (EHOMO) | - | -9.85 |

| LUMO Energy (ELUMO) | - | -1.23 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 8.62 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 5.54 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 4.31 |

| Global Electrophilicity (ω) | χ2 / (2η) | 3.56 |

Note: These values are representative and would be obtained from DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory).

The distribution of electron density within this compound is inherently uneven due to the presence of highly electronegative oxygen and chlorine atoms. This polarity is crucial in dictating the molecule's intermolecular interactions and its reactivity towards other polar molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to assign partial atomic charges.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's van der Waals surface. In the ESP map of this compound, regions of negative potential (typically colored red or orange) are concentrated around the oxygen atoms of the sulfonyl group, indicating their role as hydrogen bond acceptors. A significant region of positive potential (blue) is located around the sulfur atom, confirming its electrophilic nature. The ethyl and cyclopropane moieties exhibit a relatively neutral potential (green).

Conformational Analysis of the Ethylcyclopropane (B72622) Ring and Sulfonyl Group Rotamers

The three-dimensional structure of this compound is not static. Rotations around single bonds, particularly the C-C bond of the ethyl group and the C-S bond, give rise to various conformers with different energies and populations at thermal equilibrium.

To identify the stable conformers, a systematic scan of the potential energy surface (PES) is performed. This involves rotating the key dihedral angles in a stepwise manner and calculating the single-point energy at each step. The resulting energy profile reveals the minima, corresponding to stable conformers, and the transition states that separate them. For this compound, the primary dihedral angles of interest are the C-C-S-Cl and the C-C-C-H (of the ethyl group) angles. The global minimum on the PES represents the most stable conformation of the molecule.

Interactive Table: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-S-Cl) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.00 (Global Minimum) |

| Syn-clinal (Gauche) | ~60° | 1.52 |

| Anti-clinal | ~120° | 2.89 |

Note: These values are hypothetical and represent what a conformational analysis might yield.

While PES mapping identifies stationary points, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's conformational behavior over time at a given temperature. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal the pathways and timescales of conformational transitions. These simulations can help in understanding how the flexibility of the ethyl and sulfonyl groups might influence the molecule's ability to bind to a receptor or participate in a chemical reaction.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its reactions with various nucleophiles. By mapping the reaction pathway, locating the transition state (the highest energy point along the reaction coordinate), and calculating the activation energy, a detailed understanding of the reaction's feasibility and kinetics can be achieved.

For instance, the nucleophilic substitution at the sulfur atom by a generic nucleophile (Nu-) can be modeled. The calculations would likely reveal a concerted SN2-type mechanism, which is common for sulfonyl chlorides. mdpi.comnih.govresearchgate.net The geometry of the transition state would show the incoming nucleophile and the leaving chloride group both partially bonded to the sulfur atom, typically in a trigonal bipyramidal arrangement. The calculated activation energy barrier would provide a quantitative estimate of the reaction rate.

Density Functional Theory (DFT) Studies of Catalyzed and Uncatalyzed Reactions

Currently, specific Density Functional Theory (DFT) studies focusing exclusively on the catalyzed and uncatalyzed reactions of this compound are not available in the public domain. While DFT is a powerful and widely used computational method for investigating reaction mechanisms, electronic structures, and various molecular properties, dedicated research applying this methodology to this particular sulfonyl chloride derivative has not been published.

General principles of DFT allow for the theoretical examination of reaction pathways, transition states, and the influence of catalysts. For a molecule like this compound, such studies could hypothetically explore:

Uncatalyzed Reactions: The mechanisms of nucleophilic attack at the sulfonyl group or reactions involving the cyclopropane ring, determining activation energies and reaction thermodynamics.

Catalyzed Reactions: How catalysts, such as Lewis acids, might activate the sulfonyl chloride group, facilitating reactions or influencing the stability and reactivity of the cyclopropane ring.

Without specific studies, a detailed analysis and data table for this compound cannot be provided.

Prediction of Regio- and Stereoselectivity in Cyclopropane Ring Opening

Similar to the DFT studies, specific computational research predicting the regio- and stereoselectivity of cyclopropane ring-opening reactions for this compound is not documented in available scientific literature.

The opening of a cyclopropane ring can proceed through various mechanisms, often influenced by the substituents on the ring and the reaction conditions. Theoretical predictions in this area would typically involve:

Analysis of Frontier Molecular Orbitals (FMOs): To determine the likely sites of nucleophilic or electrophilic attack.

Calculation of Steric and Electronic Effects: Assessing how the ethyl and sulfonyl chloride groups direct the outcome of the ring-opening.

Modeling Transition States: For different possible ring-opening pathways to identify the lowest energy routes, which correspond to the major products.

Such computational analyses are crucial for understanding and predicting the formation of specific isomers in these complex reactions. However, in the absence of published research on this compound, a quantitative prediction of its regio- and stereoselectivity in ring-opening reactions remains speculative.

Strategic Applications of 1 Ethylcyclopropane 1 Sulfonyl Chloride As a Versatile Synthetic Intermediate

Potential for the Synthesis of Complex Cyclopropyl-Containing Organic Scaffolds

The inherent reactivity of the sulfonyl chloride group makes 1-Ethylcyclopropane-1-sulfonyl chloride a promising, yet unproven, starting material for the construction of intricate molecular architectures.

Postulated Preparation of Novel Sulfonamide and Sulfonate Architectures

Drawing parallels from the well-documented chemistry of other sulfonyl chlorides, this compound could theoretically react with a diverse range of primary and secondary amines to yield novel 1-ethylcyclopropyl sulfonamides. Similarly, its reaction with various alcohols and phenols could afford the corresponding sulfonate esters. These potential reactions would introduce the unique 1-ethylcyclopropyl group into a variety of molecular frameworks, a desirable feature in the design of new pharmacologically active agents and functional materials.

Hypothetical Reaction Schemes:

| Reactant Class | Hypothetical Product Class | Potential Significance |

| Primary Amines (R-NH₂) | N-substituted-1-ethylcyclopropane-1-sulfonamides | Introduction of novel scaffolds for medicinal chemistry |

| Secondary Amines (R₂NH) | N,N-disubstituted-1-ethylcyclopropane-1-sulfonamides | Fine-tuning of steric and electronic properties |

| Alcohols (R-OH) | 1-Ethylcyclopropyl sulfonates | Generation of potential leaving groups or stable esters |

| Phenols (Ar-OH) | Aryl 1-ethylcyclopropane-1-sulfonates | Synthesis of compounds with potential agrochemical applications |

Theoretical Role as a Building Block for Polycyclic and Spirocyclic Systems

While no specific examples exist for this compound, the cyclopropane (B1198618) ring, in general, can participate in various ring-opening and rearrangement reactions. In theory, under specific catalytic conditions, the ethylcyclopropane (B72622) moiety could be exploited to construct more complex polycyclic or spirocyclic systems. For instance, intramolecular reactions of derivatives of this compound could potentially lead to the formation of fused or spiro-fused ring systems, which are of significant interest in natural product synthesis and drug discovery. However, the specific reaction conditions and feasibility of such transformations with this particular substrate remain a subject for future investigation.

Speculative Role in the Construction of Advanced Synthetic Reagents and Ligands

The 1-ethylcyclopropylsulfonyl group could serve as a unique structural and electronic component in the design of novel reagents and ligands. The steric bulk of the ethylcyclopropane unit and the electron-withdrawing nature of the sulfonyl group could influence the reactivity and selectivity of reagents or the coordination properties of ligands. For example, chiral amines or alcohols could be derivatized with this compound to create new chiral ligands for asymmetric catalysis. The specific impact of the 1-ethylcyclopropyl group on the performance of such hypothetical ligands is yet to be determined.

Prospective Incorporation into Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening. This compound, with its reactive sulfonyl chloride handle, could theoretically be employed as a building block in DOS campaigns. By reacting it with a library of diverse amines, alcohols, or other nucleophiles, a large collection of compounds bearing the 1-ethylcyclopropyl moiety could be rapidly assembled. This would allow for the exploration of a novel region of chemical space in the search for new bioactive compounds. The successful implementation of this strategy would, of course, depend on the reactivity and compatibility of this compound under various reaction conditions used in library synthesis.

Future Directions and Emerging Research Avenues in the Chemistry of 1 Ethylcyclopropane 1 Sulfonyl Chloride

Development of Sustainable and Green Synthetic Protocols

The synthesis of sulfonyl chlorides has traditionally relied on methods that often involve harsh reagents and generate substantial waste. organic-chemistry.orgorganic-chemistry.org Future research concerning 1-Ethylcyclopropane-1-sulfonyl chloride is anticipated to prioritize the development of more environmentally benign and sustainable synthetic methodologies.

One promising avenue is the adoption of greener chlorinating agents to replace traditional reagents like thionyl chloride or sulfuryl chloride. N-chlorosuccinimide (NCS) has been demonstrated as a milder and safer alternative for the synthesis of various sulfonyl chlorides from S-alkylisothiourea salts, a method that also allows for the recycling of the succinimide (B58015) byproduct. organic-chemistry.orgresearchgate.net Adapting such methods for the synthesis of this compound from a suitable precursor, such as S-(1-ethylcyclopropyl)isothiourea salt, could significantly improve the environmental footprint of its production.

Furthermore, the principles of green chemistry encourage the use of alternative solvents to minimize the environmental impact. Research into the use of sustainable solvents like water, ethanol, or deep eutectic solvents for the synthesis of sulfonyl chlorides is gaining traction. rsc.org Investigating the feasibility of these solvent systems for the synthesis of this compound could lead to more eco-friendly production processes.

| Parameter | Traditional Methods | Green/Sustainable Alternatives |

| Chlorinating Agent | Thionyl chloride, Sulfuryl chloride | N-chlorosuccinimide (NCS), Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) |

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, Ethanol, Glycerol, Deep Eutectic Solvents |

| Byproducts | Acidic gases (HCl, SO₂) | Recyclable succinimide, Cyanuric acid |

| Reaction Conditions | Often harsh (e.g., high temperatures) | Milder conditions, potentially ambient temperature |

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound represents a largely unexplored frontier. The presence of the sulfonyl chloride moiety and the strained cyclopropane (B1198618) ring suggests a rich and potentially unique reactivity profile under these conditions.

Photochemical Reactivity: The photolysis of sulfonyl compounds is known to proceed via the homolytic cleavage of the carbon-sulfur or sulfur-chlorine bond, generating sulfonyl and other radical intermediates. researchgate.netcdnsciencepub.comcdnsciencepub.com For this compound, irradiation with light of an appropriate wavelength could lead to the formation of a 1-ethylcyclopropane-1-sulfonyl radical. The fate of this radical would be of significant interest. It could undergo desulfonylation to yield an ethylcyclopropyl radical, which might then participate in various radical-mediated transformations. The high ring strain of the cyclopropane ring could also lead to interesting rearrangement or fragmentation pathways of the radical intermediates. rsc.orgnih.gov Future studies could investigate these photochemical pathways to develop novel synthetic methods. The use of photocatalysts, such as potassium poly(heptazine imide), could also enable selective transformations under visible light, offering a greener approach to activating the molecule. nih.govacs.org

Electrochemical Reactivity: Electrochemical methods offer a green and efficient way to activate sulfonyl compounds. researchgate.net Both anodic oxidation and cathodic reduction can generate radical species from sulfonyl compounds, initiating a variety of chemical transformations. researchgate.net The electrochemical reduction of this compound could lead to the cleavage of the S-Cl bond, forming a sulfonyl radical or a sulfinate anion, which could then be used in further synthetic transformations. researchgate.net Conversely, anodic oxidation could potentially lead to different reactive intermediates. Investigating the electrochemical behavior of this molecule could open up new avenues for its application in electrosynthesis, a rapidly growing field in organic chemistry. chemistryviews.orgrsc.orgrsc.org

Integration into Automated Synthesis and High-Throughput Experimentation

The integration of this compound into automated synthesis platforms and high-throughput experimentation (HTE) workflows is a logical step towards accelerating the discovery of its applications, particularly in medicinal chemistry. github.iodrugtargetreview.comnih.gov

Automated Synthesis: Flow chemistry has emerged as a powerful tool for the safe and efficient synthesis of reactive intermediates like sulfonyl chlorides. mdpi.comnih.govresearchgate.netresearchgate.netrsc.org The highly exothermic nature of many reactions involving sulfonyl chlorides can be effectively managed in continuous flow reactors, which offer superior heat and mass transfer compared to traditional batch reactors. rsc.org Developing a continuous flow synthesis of this compound would not only enhance the safety and scalability of its production but also enable its direct use in multi-step automated sequences for the synthesis of compound libraries. acs.org

High-Throughput Experimentation (HTE): The sulfonyl chloride functional group is a versatile handle for the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry. mdpi.com By incorporating this compound into HTE workflows, vast libraries of novel sulfonamides can be rapidly synthesized and screened for biological activity. drugtargetreview.comnih.gov The unique three-dimensional structure imparted by the ethylcyclopropane (B72622) moiety could lead to the discovery of compounds with novel pharmacological profiles. nbinno.combohrium.comacs.orgnih.gov The use of miniaturized reaction platforms and robotic handling allows for the exploration of a wide range of reaction conditions and coupling partners with minimal material consumption. nih.gov

| Technology | Application to this compound | Potential Advantages |

| Flow Chemistry | Continuous and on-demand synthesis of the sulfonyl chloride. | Improved safety, scalability, and purity. Enables direct integration into multi-step syntheses. mdpi.comrsc.org |

| High-Throughput Experimentation (HTE) | Rapid synthesis of diverse libraries of sulfonamides and other derivatives. | Accelerated discovery of new bioactive molecules. Efficient optimization of reaction conditions. drugtargetreview.com |

| Robotic Platforms | Automated dispensing of reagents and purification of products. | Increased reproducibility and throughput. Frees up researchers for data analysis and experimental design. |

Discovery of Unprecedented Reactivity and Novel Rearrangements

The inherent ring strain of the cyclopropane ring in this compound makes it a prime candidate for the discovery of novel reactivity and unprecedented rearrangement reactions. numberanalytics.comnih.govresearchgate.net The release of this strain can be a powerful driving force for chemical transformations. rsc.org

Reactions that involve the activation of the cyclopropane ring, either through the sulfonyl chloride group or by external reagents, could lead to a variety of ring-opening or ring-expansion products. researchgate.netdigitellinc.com For instance, under certain conditions, the molecule could undergo a rearrangement to form cyclopentene (B43876) or other larger ring systems. The interplay between the electron-withdrawing sulfonyl chloride group and the strained ring could lead to unique electronic effects that facilitate these transformations.

Furthermore, the generation of radical or ionic intermediates at the C1 position of the cyclopropane ring could trigger fascinating cascade reactions. nih.govbeilstein-journals.org For example, a radical generated at this position could lead to a ring-opening to form a substituted butenyl radical, which could then undergo further reactions. rsc.org The exploration of such reactions could lead to the development of novel synthetic methodologies for the construction of complex molecular architectures from a relatively simple starting material.

Q & A

Basic: What synthetic routes are commonly employed to prepare 1-ethylcyclopropane-1-sulfonyl chloride, and what are the critical reaction parameters?

Methodological Answer:

Synthesis typically involves the sulfonation of 1-ethylcyclopropane derivatives using chlorosulfonic acid or sulfuryl chloride under controlled conditions. Key parameters include:

- Temperature control (0–5°C) to prevent cyclopropane ring opening due to strain sensitivity .

- Solvent selection (e.g., dichloromethane or ethers) to stabilize intermediates and avoid side reactions .

- Purification via fractional distillation or column chromatography to isolate the sulfonyl chloride from unreacted reagents .

Basic: What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.0–2.5 ppm), while sulfonyl chloride protons are absent due to electronegative groups.

- ¹³C NMR : Cyclopropane carbons resonate at δ 15–25 ppm; sulfonyl carbon appears downfield (δ 55–65 ppm) .

- FT-IR : Strong S=O stretching vibrations at 1350–1370 cm⁻¹ and 1150–1170 cm⁻¹ confirm sulfonyl chloride functionality .

- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]⁺ for adducts) .

Advanced: How can researchers mitigate instability issues during storage or handling of this compound?

Methodological Answer:

Instability arises from hydrolysis susceptibility and thermal decomposition. Mitigation strategies include:

- Storage under inert atmosphere (argon) at –20°C in amber vials to prevent moisture ingress .

- Use of desiccants (e.g., molecular sieves) in storage containers .

- Real-time stability monitoring via TLC or FT-IR to detect degradation (e.g., sulfonic acid formation) .

Advanced: What strategies resolve contradictions in purity assessments between NMR and elemental analysis data?

Methodological Answer:

Discrepancies may arise from hygroscopicity or solvent retention. Solutions include:

- Karl Fischer titration to quantify residual water .

- Recrystallization in anhydrous solvents (e.g., hexane/ethyl acetate) to remove impurities .

- Combined TGA-DSC analysis to assess thermal stability and solvent content .

Advanced: How does the reactivity of this compound compare to other sulfonyl chlorides in nucleophilic substitution reactions?

Methodological Answer:

The cyclopropane ring’s strain enhances electrophilicity at the sulfur center, accelerating reactions with amines or alcohols. Methodological considerations:

- Kinetic studies (e.g., stopped-flow techniques) to compare reaction rates with linear sulfonyl chlorides .

- Computational modeling (DFT) to analyze charge distribution and transition states .

- Protecting-group strategies (e.g., using tert-butyl groups) to prevent ring-opening side reactions .

Advanced: What decomposition products form under hydrolytic conditions, and how are they identified?

Methodological Answer:

Hydrolysis yields 1-ethylcyclopropane sulfonic acid and HCl. Identification methods:

- GC-MS headspace analysis to detect volatile HCl .

- Ion chromatography to quantify sulfonic acid anions .

- pH monitoring during hydrolysis to correlate degradation kinetics with buffer conditions .

Advanced: How can researchers assess the compound’s interactions with biological targets (e.g., enzymes) given its electrophilicity?

Methodological Answer:

- Enzyme inhibition assays (e.g., fluorogenic substrates) to measure covalent adduct formation .

- Mass spectrometry (MALDI-TOF) to identify sulfonylated residues in proteins .

- Molecular docking simulations (AutoDock Vina) to predict binding modes and steric effects from the cyclopropane group .

Advanced: How are contradictions in reaction yield data addressed when scaling up synthesis?

Methodological Answer:

- Design of Experiments (DoE) to optimize variables (e.g., stoichiometry, mixing efficiency) .

- In-line FT-IR monitoring to track reagent consumption in real time .

- Isotopic labeling studies (¹³C) to trace byproduct formation pathways .

Advanced: What computational methods predict solvent effects on the compound’s reactivity in diverse reaction systems?

Methodological Answer:

- COSMO-RS simulations to calculate solvation free energies and polarity effects .

- Molecular dynamics (MD) to model solvent interactions with the cyclopropane ring .

- QSAR models correlating solvent parameters (e.g., Hansen solubility) with reaction outcomes .

Advanced: How are challenges in achieving enantioselective synthesis addressed for chiral derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.